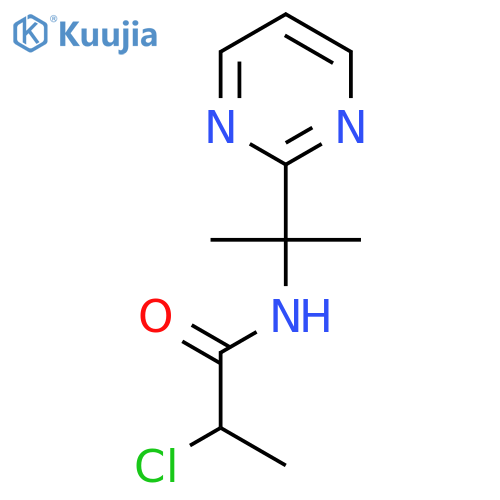Cas no 2411221-21-9 (2-Chloro-N-(2-pyrimidin-2-ylpropan-2-yl)propanamide)

2411221-21-9 structure
商品名:2-Chloro-N-(2-pyrimidin-2-ylpropan-2-yl)propanamide
CAS番号:2411221-21-9
MF:C10H14ClN3O
メガワット:227.690660953522
CID:5357167
2-Chloro-N-(2-pyrimidin-2-ylpropan-2-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-(2-pyrimidin-2-ylpropan-2-yl)propanamide
- 2-chloro-N-[2-(pyrimidin-2-yl)propan-2-yl]propanamide
- Z3775028380
-
- インチ: 1S/C10H14ClN3O/c1-7(11)8(15)14-10(2,3)9-12-5-4-6-13-9/h4-7H,1-3H3,(H,14,15)
- InChIKey: DGGSQUZRCQXKIL-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(NC(C1N=CC=CN=1)(C)C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 227
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 54.9
2-Chloro-N-(2-pyrimidin-2-ylpropan-2-yl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7560135-0.05g |
2-chloro-N-[2-(pyrimidin-2-yl)propan-2-yl]propanamide |
2411221-21-9 | 95.0% | 0.05g |
$212.0 | 2025-02-24 |
2-Chloro-N-(2-pyrimidin-2-ylpropan-2-yl)propanamide 関連文献
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
2. Water
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
2411221-21-9 (2-Chloro-N-(2-pyrimidin-2-ylpropan-2-yl)propanamide) 関連製品
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
